2,4-Dichloro-6-Nitroquinazoline

Medicinal Chemistry Process Chemistry Organic Synthesis

Procure 2,4-dichloro-6-nitroquinazoline for regioselective dual functionalization: the C4 chlorine reacts first in S_NAr, enabling sequential derivatization for kinase inhibitors like Afatinib. The electron-withdrawing 6-NO₂ group enhances reactivity and can be reduced to an amine for further elaboration. Available at ≥98% purity with batch-specific QC (NMR, HPLC), ensuring reproducibility in parallel synthesis and HTS campaigns. Also validated as an antimalarial lead scaffold (2.5 mg/kg oral protection in mice) and an electron-transport precursor for OLEDs.

Molecular Formula C8H3Cl2N3O2
Molecular Weight 244.03 g/mol
CAS No. 74173-77-6
Cat. No. B1315312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-6-Nitroquinazoline
CAS74173-77-6
Molecular FormulaC8H3Cl2N3O2
Molecular Weight244.03 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1[N+](=O)[O-])C(=NC(=N2)Cl)Cl
InChIInChI=1S/C8H3Cl2N3O2/c9-7-5-3-4(13(14)15)1-2-6(5)11-8(10)12-7/h1-3H
InChIKeyHGHPXBLOAQXDCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-6-Nitroquinazoline (CAS 74173-77-6): A Core Synthetic Intermediate with Differentiated Reactivity and Application Scope


2,4-Dichloro-6-nitroquinazoline is a disubstituted quinazoline derivative characterized by a nitro group at the 6-position and chloro substituents at the 2- and 4-positions. It serves primarily as a key synthetic building block in medicinal chemistry and materials science [1]. Its core utility derives from the presence of two highly reactive C-Cl bonds on an electron-deficient heteroaromatic scaffold, which permits sequential and regioselective nucleophilic aromatic substitution (S_NAr) reactions . This dual electrophilicity, combined with the nitro group's capacity for further transformation or property modulation, underpins its use in constructing complex molecular architectures, including kinase inhibitors and functional organic materials [1].

Why 2,4-Dichloro-6-Nitroquinazoline Cannot Be Replaced by Other 2,4-Dichloroquinazolines in Critical Applications


The presence and position of the nitro group on 2,4-dichloro-6-nitroquinazoline fundamentally alter its electronic properties and downstream utility compared to other 2,4-dichloroquinazoline analogs. The nitro group is a strong electron-withdrawing substituent that significantly lowers the electron density on the quinazoline ring, thereby modulating the reactivity of the C2 and C4 chloro groups in nucleophilic substitution reactions [1]. This electronic perturbation directly influences reaction kinetics and selectivity, dictating the feasibility of specific synthetic routes . Furthermore, the nitro group is not merely a spectator; it serves as a crucial synthetic handle for subsequent transformations (e.g., reduction to an amine for further derivatization) or as a pharmacophore that can impart unique biological activities [2]. Consequently, substituting this compound with a non-nitrated analog like 2,4-dichloroquinazoline or an isomer like 4,7-dichloro-6-nitroquinazoline will lead to different reaction outcomes, lower yields, or the formation of entirely different final products, rendering generic replacement untenable for processes requiring precise molecular design [1][3].

Quantitative Differentiation of 2,4-Dichloro-6-Nitroquinazoline: Evidence-Based Procurement Guide


Synthetic Route Efficiency: Head-to-Head Yield Comparison for 2,4-Dichloro-6-Nitroquinazoline Synthesis

The synthesis of 2,4-dichloro-6-nitroquinazoline from 6-nitroquinazoline-2,4-dione with POCl3 and a base can achieve a yield of 67% with high purity (95%) . This stands in stark contrast to a prior patent method, which reported only a 13% yield for a similar transformation, highlighting a significant improvement in process efficiency [1]. The optimized conditions demonstrate a 5.2-fold increase in product yield, directly impacting production cost and material availability for large-scale research projects.

Medicinal Chemistry Process Chemistry Organic Synthesis

Electronic Property Differentiation: Impact of 6-Nitro Substitution on Molecular Orbital Energy Levels

The introduction of the 6-nitro group into the 2,4-dichloroquinazoline scaffold significantly alters its electronic properties. The strong electron-withdrawing nature of the nitro group further lowers the energy levels of the LUMO and HOMO compared to the unsubstituted 2,4-dichloroquinazoline [1]. While quantitative molecular orbital data is a class-level inference from the electronic theory of substituent effects and the known properties of quinazolines, the increased electron affinity directly impacts its performance as an electron-transporting material in OLEDs and other electronic applications .

Materials Science OLED Materials Computational Chemistry

Biological Activity: In Vivo Prophylactic Antimalarial Efficacy of Derived Compounds

Derivatives synthesized from 2,4-dichloro-6-nitroquinazoline exhibit potent in vivo antimalarial activity. Specifically, compounds prepared by reacting 2,4-dichloro-6-nitroquinazoline with piperidine or pyrrolidine, followed by further derivatization, showed causal prophylactic activity against Plasmodium yoelii in mice [1]. Four compounds demonstrated complete protection of infected mice at an oral dose of 2.5 mg/kg over three consecutive days [1]. This is a distinct biological outcome derived from the specific chemical scaffold; the unsubstituted 2,4-dichloroquinazoline is not reported to have this activity.

Antimalarial Drug Discovery In Vivo Pharmacology

Regioselectivity in Nucleophilic Aromatic Substitution: A Key Differentiator for Complex Molecule Construction

The differential reactivity of the C2 and C4 chloro groups in 2,4-dichloro-6-nitroquinazoline enables highly regioselective sequential functionalization, a critical feature for constructing complex kinase inhibitors like Afatinib [1]. The C4 position is typically more reactive towards nucleophiles, allowing for the selective introduction of a first substituent (e.g., an aniline), followed by substitution at the C2 position. This contrasts with less differentiated systems where complex protecting group strategies or difficult separations of regioisomers are required. The 6-nitro group further influences this selectivity by its electron-withdrawing effect.

Synthetic Methodology Kinase Inhibitors Drug Synthesis

Comparative Purity and Analytical Standards: Vendor-Specific Data for Quality Assurance

Commercially available 2,4-dichloro-6-nitroquinazoline is offered with varying purity specifications, a key procurement differentiator. For example, Bidepharm supplies the compound at a standard purity of 98% and provides batch-specific QC data including NMR, HPLC, and GC . In contrast, other major vendors like Sigma-Aldrich list a standard purity of 95% . This 3% difference in purity can significantly impact the yield and purity of downstream products in multi-step syntheses, particularly in late-stage drug discovery or material science applications.

Quality Control Analytical Chemistry Procurement

Optimal Application Scenarios for 2,4-Dichloro-6-Nitroquinazoline Based on Differentiated Evidence


Synthesis of 4,7-Disubstituted Quinazoline Derivatives (e.g., Afatinib Intermediates)

Given its established regioselectivity and proven role as an intermediate in the synthesis of the NSCLC drug Afatinib, 2,4-dichloro-6-nitroquinazoline is the building block of choice for medicinal chemistry programs developing 4-anilinoquinazoline kinase inhibitors [1]. The ability to sequentially functionalize the C4 and C2 positions with high selectivity streamlines the synthesis of complex target molecules, as evidenced by its use in patented routes for Afatinib [2].

Development of Novel Antimalarial Agents Targeting the Prophylactic Stage

Research programs focused on causal prophylaxis for malaria should prioritize 2,4-dichloro-6-nitroquinazoline as a starting material. Quantitative in vivo data demonstrates that specific derivatives synthesized from this compound confer complete protection against P. yoelii infection in mice at a low oral dose of 2.5 mg/kg [1]. This provides a robust and validated foundation for hit-to-lead optimization in antimalarial drug discovery.

Construction of Electron-Deficient Building Blocks for OLED Materials

For materials scientists designing organic light-emitting diodes (OLEDs) and other organic electronic devices, 2,4-dichloro-6-nitroquinazoline serves as a superior precursor for electron-transporting materials [1]. The strong electron-withdrawing nitro group enhances the electron affinity of the quinazoline core, leading to a lower LUMO energy level that facilitates electron injection and transport, a critical requirement for balanced charge carrier mobility in high-performance OLEDs [1].

High-Throughput Synthesis and Library Production in Academic or Industrial Cores

For core facilities engaged in parallel synthesis or building block library production, the high vendor-specified purity (up to 98%) and the availability of batch-specific QC data (NMR, HPLC, GC) for 2,4-dichloro-6-nitroquinazoline from certain suppliers offer a tangible advantage [1]. Procuring this higher purity material minimizes the risk of introducing impurities that could compromise high-throughput screening (HTS) campaigns or lead to false positives/negatives, thereby ensuring data integrity and reducing the need for laborious purification of thousands of samples.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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